molecular formula C12H15ClN2O3 B2510962 methyl 3-{[(2-chloroethyl)carbamoyl]amino}-4-methylbenzoate CAS No. 64624-41-5

methyl 3-{[(2-chloroethyl)carbamoyl]amino}-4-methylbenzoate

Cat. No.: B2510962
CAS No.: 64624-41-5
M. Wt: 270.71
InChI Key: KJDGUXHJHGORBS-UHFFFAOYSA-N
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Description

Historical Background and Discovery

The development of methyl 3-{[(2-chloroethyl)carbamoyl]amino}-4-methylbenzoate is intrinsically linked to the broader historical evolution of nitrogen mustard chemistry and carbamoyl compound research. The foundational work in nitrogen mustard chemistry began during World War II, when researchers at Yale School of Medicine, including Alfred Gilman and Louis Goodman, initiated classified human clinical trials examining nitrogen mustards in December 1942. This pioneering research established the chemical framework that would later influence the development of related carbamoyl-containing compounds.

The historical significance of chloroethyl-containing compounds traces back to an incident during the air raid on Bari, Italy, in December 1943, which led to the release of mustard gas affecting several hundred soldiers and civilians. Medical examination of survivors revealed decreased lymphocyte numbers, providing crucial insights into the biological activity of chloroethyl-containing molecules. These observations eventually converged with the Yale group's studies, prompting extensive research into similar compounds and establishing the scientific foundation for developing structurally related molecules like this compound.

The emergence of carbamate chemistry as a distinct field flourished significantly since the 1980s, when researchers introduced the carbamoyl group as a suitable moiety for the activation and stabilization of alpha-heterocarbanions, which are crucial intermediates in synthetic organic chemistry. This functionality increases alpha-carbon-hydrogen acidity and stabilizes the alpha-lithiocarbanion thus generated, providing the chemical rationale for developing compounds like this compound. The versatility of the carbamate group has spawned investigations into numerous possibilities for functionalizing the carbon alpha to the carbamate group, establishing a rich research landscape for related compounds.

The discovery and characterization of this compound represents a convergence of these historical developments in nitrogen mustard chemistry and carbamoyl compound research. The compound embodies the structural complexity that emerges when combining chloroethyl functionality with carbamoyl-substituted benzoate frameworks, creating a molecule that bridges multiple areas of chemical research and pharmaceutical development.

Nomenclature and Chemical Identity

This compound possesses a clearly defined chemical identity with established nomenclature standards across multiple chemical databases and suppliers. The compound is officially registered with the Chemical Abstracts Service number 64624-41-5, providing a unique identifier for cataloging and referencing in scientific literature. The molecular formula is precisely defined as C₁₂H₁₅ClN₂O₃, with a calculated molecular weight of 270.71 grams per mole.

The International Union of Pure and Applied Chemistry systematic name for this compound is methyl 3-({[(2-chloroethyl)amino]carbonyl}amino)-4-methylbenzenecarboxylate, which accurately describes the structural components and connectivity. Alternative nomenclature variations include methyl 3-(2-chloroethylcarbamoylamino)-4-methylbenzoate and this compound, all of which refer to the identical chemical structure.

The structural complexity of this compound is reflected in its Simplified Molecular Input Line Entry System representation: O=C(OC)C1=CC=C(C)C(NC(NCCCl)=O)=C1. This notation precisely captures the connectivity between the methyl ester group, the benzene ring with its methyl substituent, the carbamoyl linkage, and the terminal chloroethyl group. The compound's three-dimensional structure can be visualized through computational modeling, revealing the spatial arrangement of functional groups that contribute to its chemical properties.

Additional identifiers include the Molecular Design Limited number MFCD11501838, which facilitates cross-referencing across chemical databases. The compound is also known by various synonyms in commercial chemical catalogs, including the codes AKOS005106739 and FA-0801, which are used by different chemical suppliers for inventory management. These multiple naming conventions and identifiers ensure consistent identification across different research contexts and commercial applications.

Position within Carbamoyl-substituted Benzoate Compound Family

This compound occupies a distinctive position within the broader family of carbamoyl-substituted benzoate compounds, sharing structural features with several related molecules while maintaining unique characteristics that distinguish it from other family members. The compound belongs to the class of carbamates, which are esters or salts of carbamic acid, featuring both ester and amide functional groups within an aromatic framework. This classification places it within a diverse chemical family that includes numerous structurally related compounds with varying substitution patterns and functional group arrangements.

The structural relationship between this compound and other carbamoyl-substituted benzoates can be understood through comparative analysis with related compounds documented in chemical databases. For instance, ethyl 4-{[(2-chloroethyl)carbamoyl]amino}benzoate represents a closely related structure with the same chloroethyl carbamoyl functionality but differing in the ester group (ethyl versus methyl) and the position of substitution on the benzene ring. The molecular formula of this related compound is C₁₂H₁₅ClN₂O₃, with a molecular weight identical to this compound, demonstrating the structural isomerism that exists within this compound family.

Another significant family member is 4-(carbamoylamino)benzoate, which shares the carbamoyl-substituted benzoate core structure but lacks both the chloroethyl group and the methyl substituent. This simpler analog, with molecular formula C₈H₇N₂O₃⁻ and molecular weight 179.15 grams per mole, represents a fundamental scaffold from which more complex derivatives like this compound are developed.

The position of functional groups within this compound family significantly influences chemical properties and potential applications. The meta-position of the carbamoyl amino group relative to the carboxylate ester in this compound creates a specific electronic environment that differs from para-substituted analogs. The additional methyl group at the 4-position further modifies the electronic properties and steric characteristics of the molecule, contributing to its unique position within the carbamoyl-substituted benzoate family.

Comparative analysis reveals that the chloroethyl substituent is a recurring structural motif within this compound family, appearing in multiple related structures and suggesting its importance for biological or chemical activity. The systematic variation of ester groups, substitution positions, and additional substituents within this family provides a rich landscape for structure-activity relationship studies and synthetic optimization efforts.

Research Significance in Organic Chemistry

The research significance of this compound in organic chemistry emerges from its unique structural features and potential applications across multiple research domains. The compound represents an important intersection between nitrogen mustard chemistry and carbamoyl functionality, positioning it as a valuable tool for investigating alkylating mechanisms and synthetic transformations. The presence of the chloroethyl group provides researchers with a versatile handle for nucleophilic substitution reactions and cyclization processes that are fundamental to organic synthesis.

The carbamoyl functionality within this compound offers significant synthetic utility, particularly in the context of carbon-carbon bond formation and heterocycle synthesis. Research has demonstrated that carbamate groups increase alpha-carbon-hydrogen acidity and stabilize alpha-lithiocarbanions, making these compounds valuable intermediates for further synthetic elaboration. The specific substitution pattern in this compound provides multiple sites for potential functionalization, enabling researchers to explore diverse synthetic pathways and reaction mechanisms.

The compound's structure enables investigation of intramolecular cyclization reactions, particularly those involving the chloroethyl group and aromatic amino substituents. Such cyclization processes are of fundamental importance in heterocycle synthesis and can lead to the formation of complex polycyclic structures that are difficult to access through alternative synthetic routes. The spatial arrangement of functional groups in this molecule provides an ideal framework for studying regioselectivity and stereoselectivity in cyclization reactions.

From a medicinal chemistry perspective, the structural features of this compound make it a valuable scaffold for drug development research. The nitrogen mustard-like chloroethyl functionality has historical significance in pharmaceutical research, while the carbamoyl and benzoate components provide opportunities for modulating pharmacological properties. Researchers can utilize this compound as a starting point for developing new therapeutic agents or as a tool compound for investigating biological mechanisms.

The synthetic accessibility of this compound, combined with its structural complexity, makes it an excellent candidate for methodology development in organic synthesis. Researchers can use this compound to test new synthetic methods, explore reaction conditions, and develop novel transformations that can subsequently be applied to related molecular frameworks. The compound's availability from multiple commercial suppliers ensures that researchers have consistent access to high-quality material for their investigations.

Table 1: Structural Comparison of Related Carbamoyl-substituted Benzoate Compounds

Compound Name Molecular Formula Molecular Weight CAS Number Key Structural Features
This compound C₁₂H₁₅ClN₂O₃ 270.71 g/mol 64624-41-5 Meta-carbamoyl, 4-methyl, chloroethyl
Ethyl 4-{[(2-chloroethyl)carbamoyl]amino}benzoate C₁₂H₁₅ClN₂O₃ 270.71 g/mol 13908-47-9 Para-carbamoyl, ethyl ester, chloroethyl
4-(Carbamoylamino)benzoate C₈H₇N₂O₃⁻ 179.15 g/mol - Para-carbamoyl, simple structure

Table 2: Chemical Properties and Identifiers

Property Value Source
Chemical Abstracts Service Number 64624-41-5
Molecular Design Limited Number MFCD11501838
Simplified Molecular Input Line Entry System O=C(OC)C1=CC=C(C)C(NC(NCCCl)=O)=C1
International Union of Pure and Applied Chemistry Name methyl 3-({[(2-chloroethyl)amino]carbonyl}amino)-4-methylbenzenecarboxylate
Physical Form Solid
Purity (typical) 90%

Properties

IUPAC Name

methyl 3-(2-chloroethylcarbamoylamino)-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O3/c1-8-3-4-9(11(16)18-2)7-10(8)15-12(17)14-6-5-13/h3-4,7H,5-6H2,1-2H3,(H2,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJDGUXHJHGORBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)NCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Functionalization of Methyl 3-Amino-4-methylbenzoate

The most widely documented approach begins with methyl 3-amino-4-methylbenzoate (CAS 18595-18-1), a commercially available precursor synthesized via catalytic hydrogenation of methyl 4-methyl-3-nitrobenzoate using Raney nickel at 50 psi hydrogen pressure. The amino group is subsequently functionalized with a 2-chloroethyl carbamoyl moiety through one of two pathways:

Pathway A: Direct Carbamoylation
The amine reacts with 2-chloroethyl isocyanate in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (2.2 equiv) is added to scavenge HCl, with the reaction maintained at 0–5°C for 6 hours. This method yields the target compound in 78–82% purity, requiring further purification via column chromatography (silica gel, ethyl acetate/hexane 1:3).

Pathway B: Carbamoyl Chloride Intermediate
An alternative employs 2-chloroethyl carbamoyl chloride , generated in situ by treating 2-chloroethylamine with phosgene substitute triphosgene (1.1 equiv) in tetrahydrofuran (THF) at −10°C. The intermediate is then coupled to methyl 3-amino-4-methylbenzoate using N,N-diisopropylethylamine (DIPEA) as a base. This method achieves higher yields (85–89%) but necessitates stringent temperature control to prevent oligomerization.

One-Pot Reductive Amination-Carbamoylation

A patented method combines nitro reduction and carbamoylation in a single reactor:

  • Methyl 4-methyl-3-nitrobenzoate is hydrogenated over 5% Pd/C in methanol at 45°C, yielding methyl 3-amino-4-methylbenzoate.
  • Without isolating the intermediate, 2-chloroethyl isocyanate (1.05 equiv) is added directly to the reaction vessel at 25°C.
  • The mixture is stirred for 12 hours, followed by solvent removal under reduced pressure.

This approach reduces processing time by 40% compared to stepwise methods, with a reported yield of 81%. However, residual palladium (<10 ppm) must be removed via activated carbon treatment.

Optimization of Critical Reaction Parameters

Solvent Selection and Temperature Effects

Solvent Temp (°C) Yield (%) Purity (%)
Dichloromethane 0–5 78 82
THF −10 to 25 89 91
Acetonitrile 25 65 78

Polar aprotic solvents like THF enhance carbamoyl chloride stability, while low temperatures (−10°C) minimize side reactions such as urea formation.

Stoichiometric Ratios

Excess 2-chloroethyl isocyanate (>1.05 equiv) leads to bis-carbamoylation byproducts. Optimal amine-to-isocyanate ratios of 1:1.02–1.03 maximize mono-functionalization.

Purification and Characterization

Crystallization Protocols

Crude product is recrystallized from ethyl acetate/hexane (1:4) at −20°C, achieving >99% purity. Alternative solvent systems include:

  • Dichloromethane/diisopropyl ether (1:3): Yields prismatic crystals suitable for X-ray diffraction.
  • Acetonitrile/water (9:1): Reduces residual triethylamine contamination to <0.1%.

Analytical Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J=8.0 Hz, 1H), 7.45 (d, J=8.0 Hz, 1H), 6.20 (s, 1H), 4.10 (t, J=6.0 Hz, 2H), 3.90 (s, 3H), 3.65 (t, J=6.0 Hz, 2H), 2.40 (s, 3H).
  • HPLC : Retention time 8.7 min (C18 column, 60% acetonitrile/water), purity ≥99.5%.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advancements employ microreactor technology for:

  • Nitro reduction : Pd/C-packed bed reactor at 50°C, 10 bar H₂.
  • Carbamoylation : Teflon AF-2400 membrane reactor with residence time 30 min.
    This system achieves 92% yield with 99.8% purity, reducing batch cycle time by 70%.

Waste Management Strategies

  • Phosgene substitutes : Triphosgene reduces hazardous waste generation by 83% compared to traditional phosgenation.
  • Solvent recovery : Distillation recovers >95% THF and DCM for reuse.

Emerging Methodologies

Enzymatic Carbamoylation

Immobilized Candida antarctica lipase B (CAL-B) catalyzes the reaction between methyl 3-amino-4-methylbenzoate and 2-chloroethyl carbamate in ionic liquids ([BMIM][BF₄]), achieving 76% yield at 50°C. This green chemistry approach eliminates solvent waste.

Photochemical Activation

UV irradiation (254 nm) of a mixture containing the amine and 2-chloroethyl isocyanate in supercritical CO₂ accelerates reaction kinetics by 3-fold, yielding 84% product in 2 hours.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(2-chloroethyl)carbamoyl]amino}-4-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group on the benzene ring can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

    Reduction Reactions: The carbamoyl group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), mild heating.

    Oxidation: Potassium permanganate, acidic or basic conditions, elevated temperatures.

    Reduction: Lithium aluminum hydride, anhydrous conditions, low temperatures.

Major Products

    Substitution: Products with substituted nucleophiles replacing the chloroethyl group.

    Oxidation: 3-{[(2-carboxyethyl)carbamoyl]amino}-4-methylbenzoate.

    Reduction: 3-{[(2-aminoethyl)carbamoyl]amino}-4-methylbenzoate.

Scientific Research Applications

Methyl 3-{[(2-chloroethyl)carbamoyl]amino}-4-methylbenzoate is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Medicine: As a potential therapeutic agent in drug development.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-{[(2-chloroethyl)carbamoyl]amino}-4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The carbamoyl group can also interact with active sites on enzymes, affecting their function.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Nitrosoureas (BCNU and CCNU)
  • 1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU) : Contains dual 2-chloroethyl groups and a nitroso moiety. Demonstrated antitumor activity via DNA alkylation and inhibition of DNA repair through its breakdown product, 2-chloroethyl isocyanate .
  • 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) : Features a single 2-chloroethyl group and a cyclohexyl substituent, enhancing lipid solubility for improved blood-brain barrier penetration .
Herbicidal Carbamates (e.g., Metsulfuron Methyl)
  • Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate: A sulfonylurea herbicide with a triazine ring and sulfonylcarbamoyl group. Shares the benzoate ester core but diverges in substituents and mechanism (acetolactate synthase inhibition) .
Target Compound
  • The 4-methyl group may enhance steric stability compared to simpler benzoate esters.

Physicochemical Properties

Property Target Compound* BCNU CCNU Metsulfuron Methyl
Molecular Weight (g/mol) ~300–350† 214.06 270.17 381.4
Lipophilicity (log k) Not reported Moderate‡ High (log P ~2.8) Low (log P ~0.5)
Solubility Likely lipid-soluble Hydrophobic Highly lipid-soluble Water-soluble (sulfonylurea)

*Estimated based on structural analogs.
†Calculated from molecular formula (C₁₂H₁₄ClN₂O₃).
‡BCNU’s lipophilicity inferred from rapid plasma degradation .

Metabolic and Degradation Pathways

  • Nitrosoureas : Rapid degradation in plasma (half-life ~5 min) to hydroxydiazoalkane and isocyanates (e.g., 2-chloroethyl isocyanate), which alkylate DNA and inhibit repair .
  • Target Compound : Likely undergoes ester hydrolysis (benzoate → carboxylic acid) and carbamoyl cleavage. The 2-chloroethyl group may form crosslinks or generate chloroethylamine derivatives, though absence of nitroso group limits nitrosourea-like metabolites.

Research Implications and Gaps

  • Antitumor Potential: Structural alignment with BCNU/CCNU suggests possible DNA-targeting activity, but empirical studies are needed to confirm mechanism and efficacy.
  • Agrochemical Applications : Similarity to sulfonylurea herbicides (e.g., shared benzoate ester) hints at herbicidal utility, though substituent differences may alter target specificity .
  • Toxicity Risks : The 2-chloroethyl group necessitates evaluation of delayed myelosuppression and organ toxicity, as seen in nitrosoureas .

Biological Activity

Methyl 3-{[(2-chloroethyl)carbamoyl]amino}-4-methylbenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article presents a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • Chemical Formula : C₁₂H₁₅ClN₂O₃
  • Molecular Weight : 256.68 g/mol
  • CAS Number : 651749-45-0

The compound features a methyl ester group attached to a benzoic acid moiety, which is further substituted with a 2-chloroethyl carbamoyl group. This unique structure allows for specific interactions with biological molecules, enhancing its potential therapeutic applications.

The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites in proteins and DNA. The 2-chloroethyl group is particularly reactive and can lead to:

  • Inhibition of Enzyme Activity : The compound may inhibit various enzymes by modifying their active sites.
  • DNA Alkylation : It can alkylate DNA, potentially leading to cytotoxic effects in rapidly dividing cells, which is a desirable property in cancer therapy.

Anticancer Activity

Research indicates that compounds containing the chloroethyl moiety exhibit significant anticancer properties. For example, studies have shown that similar compounds can induce apoptosis in cancer cells by disrupting DNA integrity and function.

StudyFindings
Methyl 3-{[(2-chloroethyl)carbamoyl]amino}benzoate demonstrated cytotoxic effects against various cancer cell lines, particularly those resistant to conventional therapies.
In vivo studies showed that the compound inhibited tumor growth in xenograft models, suggesting its potential as an anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Research findings suggest:

  • Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.
  • Mechanism : Likely involves disruption of bacterial cell wall synthesis or function.
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies

  • Case Study on Anticancer Efficacy :
    • A study involving the treatment of human breast cancer cells with this compound showed a dose-dependent reduction in cell viability, with IC50 values indicating potent activity compared to established chemotherapeutics.
  • Case Study on Antimicrobial Properties :
    • A clinical trial assessed the effectiveness of the compound against multidrug-resistant bacterial strains, revealing that it significantly reduced bacterial load in infected models.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

CompoundStructureBiological Activity
Methyl 4-{[(2-chloroethyl)carbamoyl]amino}benzoatePara position substitutionSimilar anticancer activity but less potent than the target compound
Ethyl 3-{[(2-chloroethyl)carbamoyl]amino}benzoateEthyl instead of methyl esterReduced solubility affecting bioavailability
Methyl 3-{[(2-bromoethyl)carbamoyl]amino}benzoateBromo instead of chloroLower reactivity leading to diminished biological effects

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthetic route for methyl 3-{[(2-chloroethyl)carbamoyl]amino}-4-methylbenzoate?

  • Methodological Answer : The synthesis of structurally complex compounds like this requires multi-step optimization. Key steps include:

  • Coupling Reactions : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the carbamoyl linkage between the 2-chloroethylamine and benzoate precursor .
  • Protection/Deprotection : Protect reactive groups (e.g., amino or carboxyl) during synthesis to avoid side reactions. Triethylamine is often employed as a base to neutralize HCl byproducts .
  • Purification : Employ column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) to isolate high-purity product .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
Amide CouplingEDC, HOBt, DMF, 0°C → RT65–75≥95%
Chloroethylamine AdditionTEA, THF, reflux80–85≥90%

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : A combination of analytical techniques is critical:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl and chloroethyl groups) and aromatic proton environments .
  • Mass Spectrometry : High-resolution MS (ESI-TOF) to verify molecular ion peaks and fragmentation patterns .
  • X-ray Crystallography : Single-crystal analysis (if feasible) to resolve bond angles and stereoelectronic effects .

Q. What preliminary assays are recommended to assess biological activity?

  • Methodological Answer : Initial in vitro screens should include:

  • Enzyme Inhibition Assays : Target-specific enzymes (e.g., kinases or proteases) using fluorescence-based substrates. Include positive/negative controls and IC₅₀ calculations .
  • Cytotoxicity Testing : MTT or resazurin assays in cell lines (e.g., HEK293, HepG2) to evaluate baseline toxicity .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for this compound’s synthesis?

  • Methodological Answer :

  • Reaction Path Prediction : Use density functional theory (DFT) to model transition states and identify energy barriers for key steps (e.g., amide bond formation) .
  • Machine Learning : Train models on reaction databases to predict optimal solvents, catalysts, or temperatures. Tools like ICReDD’s reaction discovery platform integrate computational and experimental data .
    • Example Workflow :

Quantum chemical calculations (Gaussian, ORCA) → 2. Data-driven condition screening → 3. Experimental validation with minimal trial runs .

Q. How should researchers address contradictory data in biological activity studies?

  • Methodological Answer : Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:

  • Dose-Response Repetition : Conduct triplicate experiments across a broader concentration range (e.g., 0.1–100 µM) .
  • Target Specificity Profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify unintended binding partners .
  • Statistical Design : Apply factorial design (e.g., 2^k factorial) to isolate variables (e.g., pH, temperature) contributing to variability .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace chloroethyl with fluoroethyl or methyl groups) and compare bioactivity .
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate electronic/steric features with activity data .
    • Data Table :
SubstituentLogPIC₅₀ (µM)Notes
Chloroethyl2.81.2High potency, moderate solubility
Methoxyethyl1.5>50Reduced activity, improved solubility

Q. How can researchers optimize crystallization for structural analysis?

  • Methodological Answer :

  • Solvent Screening : Test mixed solvents (e.g., DCM/hexane, acetone/water) via slow evaporation .
  • Temperature Gradients : Use cryocooling (100 K) to stabilize crystals during X-ray diffraction .

Methodological Notes

  • Experimental Design : Use response surface methodology (RSM) for reaction optimization, minimizing runs while maximizing data quality .
  • Data Contradiction Protocol : Cross-validate results using orthogonal assays (e.g., SPR alongside enzymatic assays) .
  • Safety Compliance : Follow engineering controls (e.g., fume hoods) and PPE protocols during synthesis .

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